Gliquidone - 33342-05-1

Gliquidone

Catalog Number: EVT-269115
CAS Number: 33342-05-1
Molecular Formula: C27H33N3O6S
Molecular Weight: 527.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gliquidone is a second-generation sulfonylurea compound. [, , , , ] It is frequently employed in scientific research as a tool to investigate glucose metabolism and insulin secretion. [, , , , ]

Future Directions
  • Investigating the Molecular Mechanisms of Action: Further research is needed to fully elucidate the multiple binding sites and downstream signaling pathways involved in Gliquidone's action. [] Understanding these intricacies could pave the way for developing more targeted and effective therapies.

  • Developing Novel Drug Delivery Systems: Improving Gliquidone's bioavailability and extending its duration of action remain key challenges. [, , ] Future research should focus on developing and optimizing novel drug delivery systems, such as nanoparticles, microspheres, or transdermal patches, to overcome these limitations.

  • Exploring Potential in Other Therapeutic Areas: Beyond diabetes, the anti-inflammatory properties of Gliquidone, particularly its interaction with the NLRP3 inflammasome, warrant further exploration for potential applications in treating other inflammatory conditions. []

  • Conducting Personalized Medicine Studies: Given the interindividual variability in Gliquidone's pharmacokinetics, influenced by factors like CYP2C9 polymorphism, future research should investigate personalized treatment approaches. [] This could involve tailoring dosages based on genetic makeup or other patient-specific factors to optimize efficacy and minimize adverse effects.

Classification and Source

Gliquidone is classified as a sulfonylurea, which is a class of drugs that stimulate insulin secretion from the pancreatic beta cells. It is recognized as a second-generation sulfonylurea and is particularly noted for its short-acting properties. The chemical formula for gliquidone is C27H33N3O6SC_{27}H_{33}N_{3}O_{6}S, with an average molecular weight of approximately 527.63 g/mol .

Synthesis Analysis

The synthesis of gliquidone involves several steps typical of sulfonylurea production. A key method includes the reaction of 4-(2-(N-(3-(4-methylphenyl)-1,3-thiazol-2-yl)amino)-2-oxoethyl)phenyl) sulfonamide with appropriate reagents to yield the final product. Specific parameters such as temperature, pH, and reaction time are critical to optimize yield and purity .

In one notable study, a method for preparing gliquidone intermediates was detailed, focusing on the pharmaceutical chemistry synthesis techniques that enhance the efficiency of producing gliquidone .

Molecular Structure Analysis

The molecular structure of gliquidone features a thiazole ring attached to a phenyl group and a sulfonamide moiety. The structural integrity is essential for its biological activity. The compound's stereochemistry and functional groups contribute significantly to its interaction with biological targets. Notably, the presence of the sulfonamide group is crucial for its pharmacological effects .

Key Structural Data:

  • Molecular Weight: 527.63 g/mol
  • Chemical Formula: C27H33N3O6SC_{27}H_{33}N_{3}O_{6}S
  • Functional Groups: Sulfonamide, thiazole
Chemical Reactions Analysis

Gliquidone undergoes various chemical reactions typical for sulfonylureas. It can participate in nucleophilic substitution reactions due to the presence of electrophilic centers in its structure. Additionally, gliquidone has been studied for its interactions with transition metals, leading to the formation of metal complexes that may have distinct biological activities .

The degradation behavior of gliquidone has also been investigated, revealing instability under acidic and oxidative conditions, which results in byproducts such as gliquidone sulfonamide .

Mechanism of Action

Gliquidone's primary mechanism involves blocking ATP-sensitive potassium channels in pancreatic beta cells. This blockade leads to membrane depolarization and subsequent activation of voltage-dependent calcium channels, resulting in increased intracellular calcium levels. The elevated calcium concentration stimulates insulin secretion from the beta cells .

Additionally, gliquidone has shown anti-inflammatory properties in studies involving lipopolysaccharide-stimulated microglial cells. It modulates signaling pathways such as ERK/STAT3/NF-κB and affects NLRP3 inflammasome activation, indicating potential neuroprotective effects beyond glucose regulation .

Physical and Chemical Properties Analysis

Gliquidone exhibits specific physical and chemical properties that influence its pharmacokinetics:

Applications

The primary application of gliquidone is in the treatment of type 2 diabetes mellitus. It effectively lowers blood glucose levels by enhancing insulin secretion and improving peripheral tissue sensitivity to insulin.

Recent studies have explored additional applications in neuroinflammation contexts, where gliquidone demonstrates potential therapeutic effects by modulating inflammatory responses in microglial cells. This suggests a broader scope for gliquidone beyond its traditional use as an antidiabetic agent .

Introduction to Gliquidone in Diabetes Therapeutics

Historical Development and Classification as a Second-Generation Sulfonylurea

Gliquidone emerged as a therapeutic agent during the evolution of sulfonylurea compounds, classified pharmacologically as a second-generation sulfonylurea. This classification reflects structural and functional advancements over first-generation agents (tolbutamide, chlorpropamide), characterized by:

  • Enhanced molecular potency: Second-generation agents exhibit 100-fold greater binding affinity to pancreatic β-cell sulfonylurea receptors compared to first-generation compounds [7].
  • Improved side-effect profiles: Modifications reduced off-target effects while maintaining glucose-lowering efficacy [5].
  • Structural refinement: Gliquidone contains a benzenesulfonylurea backbone with cyclohexylurea and methoxy-dimethylisoquinolinedione substitutions, optimizing receptor interaction [3] [8].

Developed in the late 20th century, gliquidone (trade name Glurenorm) was commercialized primarily in European and Asian markets by Boehringer Ingelheim, though it never received FDA approval for the US market [4]. Its development aimed to address critical limitations of earlier sulfonylureas, particularly hypoglycemia risk and pharmacokinetic disadvantages.

Table 1: Classification of Selected Sulfonylureas by Generation

GenerationRepresentative CompoundsRelative PotencyMetabolic Elimination
FirstTolbutamide, Chlorpropamide1x (reference)Renal (≥90%)
SecondGliquidone, Glibenclamide, Gliclazide50-100xMixed hepatic/renal
Third*Glimepiride>200xHepatic (70-80%)

Note: Some classifications consider glimepiride third-generation due to distinct binding kinetics [7].

A pivotal pharmacological distinction of gliquidone is its hepatobiliary excretion profile. Unlike most sulfonylureas (which undergo significant renal clearance), gliquidone is >95% metabolized in the liver via cytochrome P450 (CYP2C9/3A4) into inactive metabolites, excreted predominantly via bile [2] [4] [8]. This confers a critical therapeutic advantage: safe use in patients with mild-to-moderate renal impairment without significant accumulation risk. The World Health Organization specifically designates gliquidone as the preferred sulfonylurea for diabetic patients with renal compromise [2] [4].

Table 2: Pharmacokinetic Properties of Gliquidone vs. Other Sulfonylureas

ParameterGliquidoneGlyburideGlipizideGliclazide MR
Bioavailability~100%60-70%80-100%~95%
Half-life (hr)1.5-4102-412-20
Renal Excretion<5%50%60-70%10-20%
Hepatic Metabolism>95%50%70-80%80-90%

Furthermore, gliquidone demonstrates extrapancreatic effects distinct from its primary insulin secretagogue action. Research indicates it upregulates insulin receptor expression in peripheral tissues (muscle, adipose), enhancing insulin sensitivity—a property not uniformly observed in other sulfonylureas [2]. It also exhibits favorable effects on lipid metabolism, reducing circulating triglycerides and free fatty acids without promoting significant weight gain, contrasting with glyburide and glimepiride [2] [5].

Position in Modern Diabetes Treatment Paradigms: Declining Use and Comparative Efficacy

Despite its advantageous pharmacokinetics, gliquidone occupies a diminished role in contemporary diabetes management due to broader shifts in therapeutic philosophy and evidence:

  • Safety concerns with sulfonylurea class: Cardiovascular safety debates initiated by the UGDP study (linking tolbutamide to increased cardiac mortality) created persistent caution [1] [7]. Though gliquidone itself lacks robust CV outcome data, class-wide concerns prompted guidelines to deprioritize sulfonylureas.
  • Advent of newer agents: Glucagon-like peptide-1 receptor agonists (GLP-1 RAs) and sodium-glucose cotransporter-2 inhibitors (SGLT2is) demonstrate superior cardiorenal protection and weight benefits, displacing sulfonylureas as preferred second-line agents after metformin [5].
  • Comparative hypoglycemia risk: While gliquidone exhibits a lower hypoglycemia incidence than glyburide (due to shorter half-life and glucose-dependent insulin secretion), it remains inferior to DPP-4 inhibitors or SGLT2is in safety metrics [2] [5].

Table 3: Modern Hierarchy of Oral Antidiabetic Agents in Guidelines

ParameterMetforminSGLT2i/GLP-1 RADPP-4iSulfonylureas (e.g., Gliquidone)
HbA1c Reduction1.0-1.5%0.5-1.5%0.5-0.8%1.0-1.5%
Weight EffectNeutral/LossLoss (GLP-1/SGLT2)NeutralGain (+1-4 kg)
Hypoglycemia RiskLowLowVery LowModerate
Cardiovascular BenefitNeutralHighNeutralNeutral/Negative*
Renal ProtectionModestHigh (SGLT2i)NeutralNeutral

Note: Some newer sulfonylureas (gliclazide MR) show CV neutrality [5].

Nevertheless, gliquidone retains niche applications underpinned by pharmacoeconomic and pharmacokinetic factors:

  • Economic accessibility: In resource-limited settings, gliquidone remains a cost-effective alternative to newer agents, costing 50-80% less than DPP-4 inhibitors or SGLT2is monthly [5].
  • Renal impairment utility: Its hepatic clearance sustains use in mild-to-moderate chronic kidney disease (CKD stages 1-3) without dose adjustment—unlike glyburide (contraindicated if eGFR <60 mL/min) or glimepiride (requires caution) [1] [4] [8].
  • Specific patient phenotypes: It may benefit patients with:
  • Contraindications to metformin (e.g., intolerance)
  • Need for rapid HbA1c reduction pre-insulin
  • Limited access to advanced therapeutics

Clinical efficacy studies position gliquidone as therapeutically equivalent to other sulfonylureas in glucose lowering (HbA1c reduction: 1.0-1.5%), but with distinctions:

  • Head-to-head trials show comparable HbA1c reductions versus glibenclamide (glyburide), but 30-50% lower hypoglycemia rates [2].
  • In combination therapy with metformin, gliquidone achieves similar glycemic control as glimepiride or glipizide, with weight neutrality contrasting glyburide-associated gain [5].
  • Real-world evidence suggests lower secondary failure rates than glyburide, potentially due to preserved β-cell function via reduced KATP overstimulation [5].

However, newer sulfonylureas like gliclazide modified release (MR) now dominate guideline recommendations where sulfonylureas are indicated, due to demonstrated cardiovascular neutrality in trials like ADVANCE [5]. Consequently, gliquidone utilization has declined—primarily prescribed in <15% of European sulfonylurea courses and absent from major US/UK guidelines [5] [8]. Its enduring legacy lies in validating hepatocentric metabolism as a design principle for antidiabetics in renal impairment, a paradigm now embraced by agents like linagliptin.

Properties

CAS Number

33342-05-1

Product Name

Gliquidone

IUPAC Name

1-cyclohexyl-3-[4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxoisoquinolin-2-yl)ethyl]phenyl]sulfonylurea

Molecular Formula

C27H33N3O6S

Molecular Weight

527.6 g/mol

InChI

InChI=1S/C27H33N3O6S/c1-27(2)23-14-11-20(36-3)17-22(23)24(31)30(25(27)32)16-15-18-9-12-21(13-10-18)37(34,35)29-26(33)28-19-7-5-4-6-8-19/h9-14,17,19H,4-8,15-16H2,1-3H3,(H2,28,29,33)

InChI Key

LLJFMFZYVVLQKT-UHFFFAOYSA-N

SMILES

CC1(C2=C(C=C(C=C2)OC)C(=O)N(C1=O)CCC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4CCCCC4)C

Solubility

69.5 [ug/mL] (The mean of the results at pH 7.4)
2.20e-03 g/L

Synonyms

AR-DF 26
Beglynor
Beglynora
glikvidon
gliquidone
gliquidone, calcium salt
gliquidone, monosodium salt
Glurenor
Glurenorm
glycvidon

Canonical SMILES

CC1(C2=C(C=C(C=C2)OC)C(=O)N(C1=O)CCC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4CCCCC4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.